2-(4-Butoxyphenyl)ethan-1-amine
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves strategic approaches, such as the Delépine reaction, to afford primary amines. For instance, the synthesis of bk-2C-B, a compound with a structure similar to 2-(4-Butoxyphenyl)ethan-1-amine, utilized the Delépine reaction, involving a α-brominated intermediate reacted with hexamethylenetetramine (Power et al., 2015). Such methodologies could potentially be applied or adapted for the synthesis of 2-(4-Butoxyphenyl)ethan-1-amine.
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-(4-Butoxyphenyl)ethan-1-amine has been characterized using techniques like X-ray crystallography. This provides insights into their crystalline forms and polymorphisms, essential for understanding the molecular structure of 2-(4-Butoxyphenyl)ethan-1-amine (Jebas et al., 2013).
Chemical Reactions and Properties
The compound's reactivity and interaction with other chemicals highlight its potential for further derivatization and application in various chemical reactions. For example, N-tert-butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, indicating a potential pathway for modifying 2-(4-Butoxyphenyl)ethan-1-amine (Ellman et al., 2002).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, and solubility, are crucial for the practical application and handling of the compound. These properties are influenced by the molecular structure and can be analyzed through computational chemistry methods and empirical data from similar compounds.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and compatibility with other chemical substances, define the compound's suitability for specific applications. The interaction with amines, for example, showcases the compound's potential for forming various derivatives, impacting its solubility, and reactivity (Westerhausen et al., 2001).
Scientific Research Applications
Identification and Synthesis of Analogues
Research has identified and synthesized substances structurally related to 2-(4-Butoxyphenyl)ethan-1-amine. For instance, 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B) is a cathinone analogue of the phenethylamine 2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine (2C-B), suggesting potential psychoactive effects in humans. This research involved a range of analytical techniques, including nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry (Power et al., 2015).
Fluorescence Quenching for Detection of Environmental Pollutants
Amine-functionalized α-cyanostilbene derivatives were designed for the recognition of picric acid (PA), a notable environmental and biological pollutant. These derivatives, including compounds related to 2-(4-Butoxyphenyl)ethan-1-amine, form host-guest complexes with PA, enhancing fluorescence quenching and leading to sensitive and selective detection in both aqueous media and solid phase (Ding et al., 2014).
Kinetic Studies in Ionic Liquids
The kinetics of elimination reactions of compounds similar to 2-(4-Butoxyphenyl)ethan-1-amine were studied in various ionic liquids. This research sheds light on the interactions between the reagents and ionic liquids, revealing that the reaction occurs faster in ionic liquids than in conventional solvents. Additionally, the study observed a potential shift in the mechanism of the reaction depending on the solvent used (D’Anna et al., 2006).
Corrosion Inhibition Studies
Research on thiazole and thiadiazole derivatives, structurally related to 2-(4-Butoxyphenyl)ethan-1-amine, aimed to predict their corrosion inhibition performances. The study involved density functional theory calculations and molecular dynamics simulations, providing valuable insights into the interactions between these molecules and metal surfaces (Kaya et al., 2016).
Safety And Hazards
The compound is associated with several hazard statements including H227, H302, H315, H318, H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Relevant Papers One relevant paper discusses the transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines . The paper reports the application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines .
properties
IUPAC Name |
2-(4-butoxyphenyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-2-3-10-14-12-6-4-11(5-7-12)8-9-13/h4-7H,2-3,8-10,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOGOZZYBQRPLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276909 |
Source
|
Record name | 2-(4-butoxyphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40276909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Butoxyphenyl)ethan-1-amine | |
CAS RN |
65423-11-2 |
Source
|
Record name | 2-(4-butoxyphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40276909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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